molecular formula C10H11NO2 B1398068 5-Cyclopropyl-2-methoxynicotinaldehyde CAS No. 888499-98-7

5-Cyclopropyl-2-methoxynicotinaldehyde

Cat. No.: B1398068
CAS No.: 888499-98-7
M. Wt: 177.2 g/mol
InChI Key: UGVRERRWSSSFTN-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-methoxynicotinaldehyde is an organic compound with the molecular formula C12H13NO2. It is a yellow crystalline solid that belongs to the class of nicotinamide derivatives. This compound is known for its unique structural features, which include a cyclopropyl group and a methoxy group attached to a nicotinaldehyde core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-2-methoxynicotinaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxynicotinaldehyde.

    Cyclopropylation: The 2-methoxynicotinaldehyde is reacted with cyclopropyl bromide in the presence of a base to introduce the cyclopropyl group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Degassing: The reaction mixture is degassed with nitrogen to remove any dissolved gases.

    Catalysis: Catalysts such as palladium complexes (e.g., PdCl2dppf) are used to facilitate the cyclopropylation reaction.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2-methoxynicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halides or organometallic compounds.

Major Products

    Oxidation: 5-Cyclopropyl-2-methoxynicotinic acid.

    Reduction: 5-Cyclopropyl-2-methoxynicotinalcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Cyclopropyl-2-methoxynicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-methoxynicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to:

    Bind to Enzymes: It may act as an inhibitor or modulator of certain enzymes, affecting their activity.

    Alter Cellular Pathways: By interacting with cellular components, it can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxynicotinaldehyde: Lacks the cyclopropyl group, making it less sterically hindered.

    5-Cyclopropyl-2-hydroxynicotinaldehyde: Contains a hydroxyl group instead of a methoxy group, altering its reactivity.

    5-Cyclopropyl-2-methoxypyridine-3-carbaldehyde: Similar structure but with variations in the position of functional groups

Uniqueness

5-Cyclopropyl-2-methoxynicotinaldehyde is unique due to the presence of both a cyclopropyl group and a methoxy group on the nicotinaldehyde core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-cyclopropyl-2-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10-9(6-12)4-8(5-11-10)7-2-3-7/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVRERRWSSSFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2CC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10732749
Record name 5-Cyclopropyl-2-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888499-98-7
Record name 5-Cyclopropyl-2-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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